molecular formula C13H11BrN2O4S B11023446 N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11023446
M. Wt: 371.21 g/mol
InChI Key: SFLZNAFCMLLWML-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the bromine and nitro groups enhances the compound’s ability to form strong interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the combination of its bromine, methyl, and nitro substituents on the benzenesulfonamide structure. This unique combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H11BrN2O4S

Molecular Weight

371.21 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11BrN2O4S/c1-9-8-10(14)2-7-13(9)15-21(19,20)12-5-3-11(4-6-12)16(17)18/h2-8,15H,1H3

InChI Key

SFLZNAFCMLLWML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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